3-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride 3-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1289385-64-3
VCID: VC8227747
InChI: InChI=1S/C12H15Cl2NO.ClH/c13-11-4-1-5-12(14)10(11)8-16-9-3-2-6-15-7-9;/h1,4-5,9,15H,2-3,6-8H2;1H
SMILES: C1CC(CNC1)OCC2=C(C=CC=C2Cl)Cl.Cl
Molecular Formula: C12H16Cl3NO
Molecular Weight: 296.6 g/mol

3-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride

CAS No.: 1289385-64-3

Cat. No.: VC8227747

Molecular Formula: C12H16Cl3NO

Molecular Weight: 296.6 g/mol

* For research use only. Not for human or veterinary use.

3-(2,6-Dichloro-benzyloxy)-piperidine hydrochloride - 1289385-64-3

Specification

CAS No. 1289385-64-3
Molecular Formula C12H16Cl3NO
Molecular Weight 296.6 g/mol
IUPAC Name 3-[(2,6-dichlorophenyl)methoxy]piperidine;hydrochloride
Standard InChI InChI=1S/C12H15Cl2NO.ClH/c13-11-4-1-5-12(14)10(11)8-16-9-3-2-6-15-7-9;/h1,4-5,9,15H,2-3,6-8H2;1H
Standard InChI Key FTURQRKRGHFXKA-UHFFFAOYSA-N
SMILES C1CC(CNC1)OCC2=C(C=CC=C2Cl)Cl.Cl
Canonical SMILES C1CC(CNC1)OCC2=C(C=CC=C2Cl)Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound consists of a piperidine ring (a six-membered amine heterocycle) substituted at the 3-position with a 2,6-dichlorobenzyloxy group. The hydrochloride salt enhances solubility and stability, a common modification for bioactive molecules . Key structural attributes include:

  • Piperidine core: Facilitates interactions with biological targets through hydrogen bonding and hydrophobic effects.

  • 2,6-Dichlorobenzyloxy group: The electron-withdrawing chlorine atoms influence electronic distribution, potentially enhancing binding affinity in enzyme active sites .

  • Chiral center: The 3-position substitution introduces chirality, which may impact pharmacological activity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H16Cl3NO\text{C}_{12}\text{H}_{16}\text{Cl}_3\text{NO}
Molecular Weight296.63 g/mol
CAS Number1289385-64-3
InChIKeyFTURQRKRGHFXKA-UHFFFAOYNA-N
Purity≥95% (typical commercial grade)

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a nucleophilic substitution reaction between piperidine derivatives and 2,6-dichlorobenzyl chloride under basic conditions. A generalized procedure includes:

  • Etherification: Reacting 3-hydroxypiperidine with 2,6-dichlorobenzyl chloride in the presence of a base (e.g., K2_2CO3_3) to form the ether linkage.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Table 2: Representative Synthetic Steps

StepReactionReagents/ConditionsYield
1Etherification2,6-Dichlorobenzyl chloride, K2_2CO3_3, DMF, 80°C65–75%
2Hydrochloride Salt FormationHCl (gaseous), Et2_2O>90%

Scalability and Industrial Considerations

Large-scale production may employ continuous flow reactors to optimize efficiency. The use of automated systems ensures reproducibility, critical for pharmaceutical intermediates.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, D2_2O): Peaks at δ 7.35–7.45 (m, 2H, aromatic H), 4.60 (s, 2H, OCH2_2), 3.80–3.95 (m, 1H, piperidine H), 2.90–3.20 (m, 4H, piperidine H) .

  • 13^13C NMR: Signals for aromatic carbons (δ 125–135 ppm), ether oxygen-linked CH2_2 (δ 70 ppm), and piperidine carbons (δ 45–55 ppm) .

Mass Spectrometry

  • ESI-MS: Major peak at m/z 296.6 [M+H]+^+, consistent with the molecular formula .

Pharmacological and Biochemical Applications

Use as a Synthetic Intermediate

The compound serves as a precursor in the synthesis of:

  • Anticancer agents: Piperidine derivatives are prevalent in tyrosine kinase inhibitors .

  • Central nervous system (CNS) drugs: The lipophilic benzyloxy group enhances blood-brain barrier penetration.

Future Directions

Drug Discovery

Further studies could explore:

  • Structure-activity relationships (SAR): Modifying the piperidine ring or benzyloxy group to optimize target selectivity.

  • In vivo efficacy: Testing in models of kinase-driven cancers or neurological disorders .

Green Chemistry Approaches

Developing solvent-free or catalytic methods to reduce waste in synthesis.

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